molecular formula C11H15BrFNO B13299238 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13299238
M. Wt: 276.14 g/mol
InChI Key: MMRGNBRGOGEWAQ-UHFFFAOYSA-N
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Description

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is a brominated and fluorinated amino alcohol derivative. Its structure comprises a 3-bromo-4-fluorophenyl group attached via a methylamino linker to a 2-methylpropan-1-ol backbone. This compound shares structural motifs with bioactive molecules, particularly those targeting neurological or metabolic pathways, though specific pharmacological data for this molecule remain undocumented in publicly available literature.

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

2-[(3-bromo-4-fluorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15BrFNO/c1-11(2,7-15)14-6-8-3-4-10(13)9(12)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

MMRGNBRGOGEWAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-bromo-4-fluorobenzylamine with 2-methylpropan-1-ol under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms in the phenyl ring can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Potential Applications
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol Amino alcohol 3-Br, 4-F, methylamino, 2-methylpropanol Hypothetical: Neurotransmitter modulation, flame retardancy
3-Bromo-2,2-bis(bromomethyl)-1-propanol Polybrominated alcohol 3-Br, 2,2-bis(bromomethyl) Flame retardant (documented)
2-Bromo-4-fluoro-N,N-dimethylbenzamide Benzamide 2-Br, 4-F, N,N-dimethyl Medicinal chemistry (e.g., kinase inhibition)
2-[Cyclohexyl(methyl)amino]ethan-1-ol Amino alcohol Cyclohexyl, methylamino Surfactant or chiral intermediate

Key Observations :

  • Halogenation Patterns: The target compound’s single bromine and fluorine atoms contrast with the trisubstituted bromine in 3-Bromo-2,2-bis(bromomethyl)-1-propanol, which is explicitly linked to flame retardancy . Reduced halogenation may lower environmental persistence but also diminish flame-retardant efficacy.
  • Amide vs. Alcohol Moieties : Unlike 2-bromo-4-fluoro-N,N-dimethylbenzamide, the target lacks an amide bond, which is critical for hydrogen bonding in drug-receptor interactions. This suggests divergent pharmacological profiles .

Physicochemical Properties and Regulatory Status

Table 2: Comparative Physicochemical Data

Property Target Compound 3-Bromo-2,2-bis(bromomethyl)-1-propanol 2-Bromo-4-fluoro-N,N-dimethylbenzamide
Molecular Weight (g/mol) ~274.1 (estimated) 366.74 244.08
LogP (Predicted) 2.1–2.5 3.8 2.9
Water Solubility Moderate (amino alcohol) Low (hydrophobic bromine clusters) Low (amide hydrophobicity)
Regulatory Status Not assessed Under RoHS evaluation No restrictions reported

Implications :

  • The target compound’s moderate logP and water solubility align with amino alcohols used in drug delivery systems. However, its lack of regulatory evaluation contrasts with 3-Bromo-2,2-bis(bromomethyl)-1-propanol, which is scrutinized under RoHS due to persistence and toxicity risks .
  • The absence of a benzamide group (as in 2-bromo-4-fluoro-N,N-dimethylbenzamide) may reduce metabolic stability but improve biodegradability .

Biological Activity

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is a synthetic organic compound notable for its unique structural features, including a bromine atom, a fluorine atom, and an amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C11_{11}H15_{15}BrFNO
  • Molecular Weight : 276.14 g/mol
  • CAS Number : 1038214-32-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Interaction studies suggest that this compound can modulate receptor activity, which may lead to therapeutic effects in various disease models.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially effective against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of specific enzymes involved in disease progression, such as kinases and phosphatases. This inhibition can alter signaling pathways critical for cell proliferation and survival.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating an IC50_{50} value in the micromolar range. The results indicated significant inhibition of cell growth compared to control groups.
  • Enzyme Inhibition Assays : Another study focused on the inhibitory effects on phosphoinositide 4-kinase (PIP4K). The compound showed selective inhibition with a calculated IC50_{50} value of approximately 25 µM, suggesting its potential as a therapeutic agent for p53-deficient tumors .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialEffective against specific bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits PIP4K activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-bromo-4-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol, using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol under inert conditions. Alternatively, nucleophilic substitution of a brominated intermediate with a secondary amine precursor may be employed. Reaction optimization should include monitoring pH (ideally 6–7) and temperature (25–40°C) to maximize yield and minimize side products like over-alkylated derivatives .
  • Key Techniques : Thin-layer chromatography (TLC) for reaction monitoring; column chromatography for purification .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To verify the presence of the bromo-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the methylpropanolamine backbone (e.g., methyl groups at δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Confirm N–H stretching (3200–3400 cm⁻¹) and C–Br absorption (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 304.05) .

Q. What are the primary chemical reactions this compound undergoes?

  • Methodological Answer :

  • Oxidation : The secondary alcohol may oxidize to a ketone under strong oxidizing agents like KMnO4, altering pharmacological activity.
  • Nucleophilic Substitution : The bromine atom can be replaced with nucleophiles (e.g., –OH, –NH2) in polar aprotic solvents like DMF .
  • Complexation : The amino group may coordinate with metal ions (e.g., Cu²⁺) in catalytic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:

  • Reproducibility Studies : Replicate assays under standardized conditions (e.g., fixed pH 7.4, 37°C).
  • HPLC-Purity Analysis : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify false positives .

Q. What computational approaches are effective in predicting this compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs). Prioritize docking poses with hydrogen bonds to the amino group and hydrophobic interactions with the bromo-fluorophenyl moiety .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
  • QSAR Modeling : Corrogate structural analogs (e.g., fluoro/methyl substitutions) to predict activity cliffs .

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ (R)- or (S)-BINAP ligands in asymmetric synthesis to control stereochemistry .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers and quantify enantiomeric excess (ee) .
  • Kinetic Resolution : Exploit differences in reaction rates between enantiomers using enzymes like lipases .

Q. What strategies are recommended for structure-activity relationship (SAR) studies using analogs of this compound?

  • Methodological Answer :

  • Analog Design : Synthesize derivatives with substitutions on the phenyl ring (e.g., –Cl, –CF3) or modifications to the amino alcohol backbone .
  • Biological Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays (IC50 determination) .
  • Data Analysis : Apply clustering algorithms (e.g., PCA) to identify critical substituents influencing activity .

Q. How does the compound’s stability vary under different storage conditions, and how can degradation be mitigated?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • Light Sensitivity : Use amber vials to prevent photodegradation of the bromo-fluorophenyl group .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) at −80°C .

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